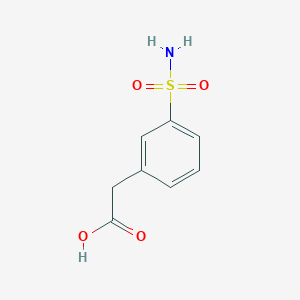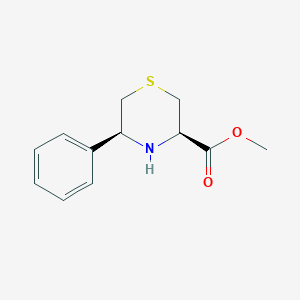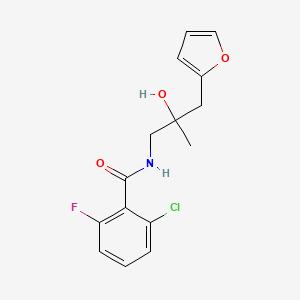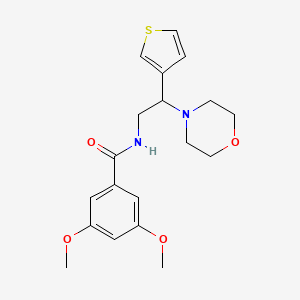
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide, also known as FMTB, is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have several biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用機序
The exact mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. It has been shown to bind to and inhibit the activity of the enzyme N-myristoyltransferase, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells and has potential as an anti-cancer agent. It has also been found to have anti-inflammatory properties and may be useful in the treatment of various inflammatory conditions. Additionally, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide in lab experiments is its specificity. It has been shown to selectively inhibit the activity of certain enzymes and receptors, making it a valuable tool for studying specific biological processes. However, one of the limitations of using N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide. One area of research is the development of more selective and potent inhibitors of N-myristoyltransferase. Another area of research is the investigation of the potential use of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide as an anti-cancer agent. Additionally, N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide may have potential as a therapeutic agent for various inflammatory and neurodegenerative conditions, and further research in these areas is needed.
合成法
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide can be synthesized using a multi-step process that involves several chemical reactions. One of the most common methods of synthesis involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 2-amino-4-methylthiazole, followed by the addition of furan-2-carbaldehyde and sodium cyanoborohydride. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide has been extensively studied for its potential use in scientific research. It has been found to have several applications in the fields of pharmacology, biochemistry, and physiology. One of the most common uses of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide is as a tool for studying the mechanism of action of various drugs and compounds. It has also been used to investigate the role of certain enzymes and receptors in various biological processes.
特性
IUPAC Name |
N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-10-14(25-16(22-10)13-7-4-8-24-13)9-21-15(23)11-5-2-3-6-12(11)17(18,19)20/h2-8H,9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GONQXMVCZQYHEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CO2)CNC(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)-2-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2,6-dimethoxynicotinamide](/img/structure/B2950644.png)




![(2-Chloro-6-fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2950657.png)


![2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2950660.png)
![(Z)-2-Cyano-N-(1-phenylethyl)-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2950661.png)
![5-Benzyl-2-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2950662.png)
![1-[(5-Methyl-4-nitrothiophen-2-yl)sulfonyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2950663.png)

